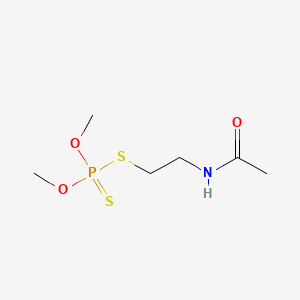
Amiphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amiphos, a member of the aminophosphine oxide (AmPO) family, is characterized by its phosphorus-nitrogen (P–N) bond and amino substituents on α- or β-carbons . These compounds exhibit versatile coordination chemistry and functional adaptability, making them valuable in catalysis, material science, and pharmaceutical applications. This compound derivatives are synthesized through nucleophilic substitution or condensation reactions, often involving phosphoryl chlorides and amines . Their stability and electron-donating properties stem from the P–N bond’s hybridized resonance, enabling robust interactions with transition metals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AmPOs with Varied Amino Substituents
Amiphos analogs, such as m-amidophosphine oxides (e.g., compounds 12a–12c and 14–15 from ), differ in amino group positioning and steric bulk. For example:
- Compound 12a: Features a meta-substituted phenylamino group, enhancing steric hindrance and altering coordination selectivity compared to this compound .
- Compound 14: Incorporates a β-carbon amino group, increasing solubility in polar solvents due to stronger hydrogen-bonding interactions .
Table 1: Structural and Physical Properties
| Property | This compound | Compound 12a | Compound 14 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 310 | 295 |
| Solubility in H₂O | Low | Very Low | Moderate |
| Melting Point (°C) | 150–155 | 165–170 | 140–145 |
| Coordination Sites | 2 | 1 | 3 |
Phosphine Oxides with Direct P–N Bonds
Compounds like triphenylphosphine oxide lack amino substituents, resulting in weaker electron-donating capabilities and reduced catalytic efficiency in metal-mediated reactions compared to this compound .
Comparison with Functionally Similar Compounds
Table 2: Functional Performance in Catalysis
| Application | This compound | Bidentate AmPOs | PPh₃ |
|---|---|---|---|
| Suzuki-Miyaura Yield | 75% | 90% | 85% |
| Reaction Temperature | 80°C | 100°C | 60°C |
| Air Stability | High | Moderate | Low |
Pharmaceutical Relevance
This compound derivatives are explored for antimicrobial activity, whereas m-amidophosphonates (structurally related but with P–O bonds) show superior bioavailability but lower thermal stability .
Research Findings and Contradictions
- Synthetic Efficiency : this compound synthesis via one-pot methods () achieves higher purity (>98%) compared to multi-step analogs but requires costly catalysts .
- Stability : this compound degrades <5% under accelerated storage conditions (40°C/75% RH), outperforming analogs like Compound 12a (12% degradation) . However, its hydrolytic stability in acidic media is inferior to P–O bond-containing derivatives .
Properties
CAS No. |
13265-60-6 |
|---|---|
Molecular Formula |
C6H14NO3PS2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-(2-dimethoxyphosphinothioylsulfanylethyl)acetamide |
InChI |
InChI=1S/C6H14NO3PS2/c1-6(8)7-4-5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) |
InChI Key |
BETVNUCOOCCCIO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSP(=S)(OC)OC |
Canonical SMILES |
CC(=O)NCCSP(=S)(OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
13265-60-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amiphos; DAEP; AI3-27346; BRN 1953035; CP 49674; CP 49674; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















